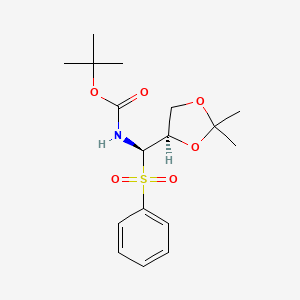

tert-Butyl ((R)-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name of this compound follows IUPAC guidelines by prioritizing functional groups in descending order of seniority. The carbamate group (-OC(=O)N<) holds precedence, followed by the sulfonyl (-SO2-) and dioxolane substituents. The full IUPAC name is derived as follows:

- Parent chain : The central carbon atom bonded to the carbamate nitrogen serves as the root.

- Substituents :

- A tert-butyloxycarbonyl (Boc) group attached to the nitrogen.

- A phenylsulfonyl group (-SO2C6H5) and a (R)-2,2-dimethyl-1,3-dioxolan-4-yl group bonded to the central carbon.

- Stereochemistry : The (R)-configuration is specified for both the dioxolane ring’s C4 position and the central carbon bearing the sulfonyl group.

Thus, the complete IUPAC name is tert-butyl ((R)-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate . This naming aligns with analogous carbamates documented in PubChem, such as tert-butyl (phenyl(phenylsulfonyl)methyl)carbamate, but incorporates stereochemical descriptors for both chiral centers.

Molecular Topology and Bonding Patterns

The molecular formula is C18H25NO6S , calculated from its constituent groups:

- Carbamate core : The Boc group (C5H11O2N) contributes a tert-butyl moiety and a carbonyl-oxygen linkage.

- Central carbon : Bonds to nitrogen (from the carbamate), sulfur (from the sulfonyl group), and the dioxolane ring.

- Dioxolane ring : A five-membered cyclic ether with two methyl groups at C2 and a hydroxymethyl branch at C4.

- Phenylsulfonyl group : A sulfonyl (-SO2-) bridge connecting the central carbon to a phenyl ring.

Key bonding patterns include:

- Carbamate linkage : A planar sp²-hybridized carbonyl carbon (C=O) adjacent to the tert-butyl ether oxygen.

- Sulfonyl group : Tetrahedral geometry around sulfur, with two double-bonded oxygens and single bonds to the phenyl ring and central carbon.

- Dioxolane ring : Chair conformation stabilized by gauche interactions between the methyl groups and the hydroxymethyl substituent.

Crystallographic Analysis and Solid-State Conformation

While crystallographic data for this specific compound are not publicly available, related structures offer insights. For example:

- tert-butyl (3-(methylsulfonyl)phenyl)carbamate (PubChem CID 65142787) exhibits a planar carbamate group and a sulfonyl group orthogonal to the aromatic ring.

- 2-Benzyl-2-phenyl-1,3-dioxolane (PubChem CID 590933) adopts a twisted dioxolane ring conformation to minimize steric strain.

Extrapolating from these, the title compound likely features:

- A staggered arrangement between the dioxolane ring and sulfonyl group to reduce van der Waals repulsions.

- Intramolecular hydrogen bonding between the carbamate’s NH and the dioxolane’s ether oxygen, as observed in similar Boc-protected amines.

Stereochemical Configuration at Chiral Centers

The compound has two chiral centers:

- C4 of the dioxolane ring : The (R)-configuration arises from the hydroxymethyl group’s orientation relative to the methyl groups.

- Central carbon : The (R)-configuration is determined by the Cahn-Ingold-Prelog priority of substituents (sulfonyl > carbamate > dioxolane > hydrogen).

Stereochemical assignment relies on:

- NMR spectroscopy : Coupling constants between protons on adjacent chiral centers, as demonstrated in the analysis of tert-butyl 2-(1,3-dimethylimidazolidin-2-yl)piperidine-1-carboxylate.

- Chiral chromatography : Enantiomeric resolution using columns with cellulose-based stationary phases, a method validated for sulfonyl-containing carbamates.

Comparative Structural Analysis with Related Carbamates

A comparison with structurally analogous compounds highlights key differences:

Structural implications :

- The dioxolane ring enhances solubility in polar aprotic solvents compared to purely aromatic analogs.

- The phenylsulfonyl group introduces electron-withdrawing effects, potentially stabilizing the carbamate against hydrolysis.

- Stereochemistry influences biological activity; for instance, (R)-configured sulfonamides often exhibit higher receptor affinity than their (S)-counterparts.

Properties

Molecular Formula |

C17H25NO6S |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

tert-butyl N-[(R)-benzenesulfonyl-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]carbamate |

InChI |

InChI=1S/C17H25NO6S/c1-16(2,3)24-15(19)18-14(13-11-22-17(4,5)23-13)25(20,21)12-9-7-6-8-10-12/h6-10,13-14H,11H2,1-5H3,(H,18,19)/t13-,14-/m1/s1 |

InChI Key |

QSILDVXJGLJDHD-ZIAGYGMSSA-N |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@H](NC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CC=C2)C |

Canonical SMILES |

CC1(OCC(O1)C(NC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenylsulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the phenylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that compounds similar to tert-butyl ((R)-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate exhibit promising anticancer properties. The incorporation of dioxolane moieties in drug design has been linked to enhanced bioactivity against various cancer cell lines. For instance, studies have shown that derivatives containing dioxolane structures can inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways, including the PI3K/AKT pathway .

1.2 Targeting Enzymes

The compound has potential as an inhibitor of specific enzymes involved in cancer progression. Its structure allows for selective binding to targets such as phosphodiesterases and other enzymes critical in tumor biology. This selectivity can enhance therapeutic efficacy while minimizing side effects .

Synthetic Applications

2.1 Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. The dioxolane ring provides a stable scaffold for further functionalization, enabling the synthesis of more complex molecules . The compound's ability to undergo various chemical transformations makes it valuable in developing new synthetic pathways.

2.2 Chiral Auxiliary

The compound's chirality is beneficial in asymmetric synthesis, where it can act as a chiral auxiliary to control the stereochemistry of reactions. This application is particularly relevant in the synthesis of pharmaceuticals where stereochemistry plays a crucial role in biological activity .

Case Studies and Research Findings

A detailed examination of case studies reveals several significant findings regarding the applications of this compound:

Mechanism of Action

The mechanism of action of tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on functional groups, stereochemistry, and applications. Data are derived from synthesis protocols, NMR/HRMS characterization, and safety profiles in the evidence.

Structural Analogues with Dioxolane and Carbamate Motifs

Functional Group Variations

- Sulfonyl vs. Thioether : The phenylsulfonyl group in the target compound increases electrophilicity and stability compared to the thioether in Compound 3a, making it more resistant to oxidation .

- Dioxolane vs. Dioxane : tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate (similarity: 0.90) has a six-membered dioxane ring, reducing ring strain but altering steric hindrance compared to the dioxolane in the target compound .

Key Research Findings

- Chiral Resolution : Dioxolane-containing carbamates are pivotal in asymmetric synthesis due to their rigid stereochemistry, as seen in intermediates for TLR modulators .

- Electrophilic Reactivity : Sulfonyl groups enhance electrophilicity, making the target compound suitable for Michael additions or SN2 reactions, unlike thioether analogs .

- Thermal Stability : Boc-protected dioxolane derivatives exhibit stability up to 150°C, critical for high-temperature reactions .

Biological Activity

tert-Butyl ((R)-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest possible interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of a tert-butyl group, a dioxolane moiety, and a phenylsulfonyl group. These components contribute to its chemical reactivity and biological profile.

Biological Activity Overview

Research has indicated that compounds containing dioxolane structures often exhibit significant biological activities, including antibacterial and anticancer properties. The specific biological activity of this compound has not been extensively documented in literature; however, related compounds have shown promising results.

Antibacterial Activity

A study focusing on similar carbamate derivatives demonstrated their efficacy against various bacterial strains. For example, the synthesis and evaluation of related compounds revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | M. luteus | 16 µg/mL |

| Compound C | B. cereus | 8 µg/mL |

While specific mechanisms for this compound are yet to be elucidated, related studies suggest that the antibacterial action may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Case Studies

- Synthesis and Evaluation : A study synthesized several carbamate derivatives similar to the target compound and evaluated their antibacterial properties against resistant strains. The results indicated that certain derivatives exhibited low toxicity while maintaining high antibacterial efficacy .

- Toxicity Assessment : The cytotoxicity was assessed using the Artemia salina lethality assay, which showed that some derivatives had minimal toxicity at effective concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl ((R)-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate?

- Answer : The compound can be synthesized via stereoselective reactions involving carbamate-protected intermediates. A phosphine-catalyzed cycloisomerization strategy, as described for structurally related carbamates, is effective for constructing chiral dioxolane motifs . Key steps include:

- Use of chiral auxiliaries or enantioselective catalysts to control stereochemistry.

- Protection of the carbamate group using tert-butyloxycarbonyl (Boc) under anhydrous conditions.

- Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) to achieve >95% purity .

Q. How should researchers purify and characterize this compound?

- Answer :

- Purification : Silica gel column chromatography with solvents optimized for polar functional groups (e.g., hexane:ethyl acetate 3:1 to 1:1). Avoid aqueous workup unless stability data confirm compatibility with water .

- Characterization :

- NMR : Record and NMR in CDCl. Key signals: Boc group (~1.4 ppm for tert-butyl), dioxolane protons (4.0–4.5 ppm), and sulfonyl aromatic protons (7.5–8.0 ppm) .

- HRMS : Use electrospray ionization (ESI) to confirm molecular weight (calculated for CHNOS: ~383.14 g/mol) .

Q. What safety precautions are critical during handling?

- Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to strong acids/bases or oxidizing agents .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical fidelity in the dioxolane ring?

- Answer :

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to stabilize intermediates and minimize racemization .

- Temperature Control : Maintain reactions at –20°C to 0°C during critical bond-forming steps to suppress side reactions .

- Catalyst Screening : Evaluate chiral phosphine or organocatalysts to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC (e.g., Chiralpak IC column) .

Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?

- Answer :

- pH Stability Studies :

- Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C.

- Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS to identify hydrolysis products (e.g., free amine or sulfonic acid derivatives) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How does the phenylsulfonyl group influence reactivity in cross-coupling reactions?

- Answer :

- Electronic Effects : The sulfonyl group acts as an electron-withdrawing group, activating the adjacent methylene for nucleophilic substitution or Suzuki-Miyaura couplings.

- Substrate Scope Testing : Screen Pd catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) to optimize coupling efficiency with aryl boronic acids .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.